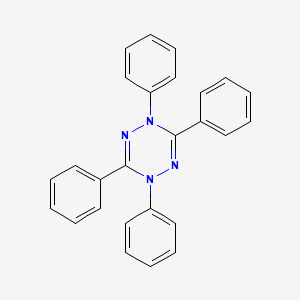
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine is a heterocyclic compound characterized by its unique structure, which includes four phenyl groups attached to a tetraazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with tetraphenylcyclopentadienone under specific conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the tetraazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoactive compounds.
Wirkmechanismus
The mechanism of action of 1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,6-Tetraphenyl-1,2-dihydro-1,3,5-triazine: Similar in structure but with a triazine ring.
2,4,6-Triphenyl-1,3,5-triazine: Another related compound with a triazine core.
Tetraphenyl-1,4-dioxin: Shares the tetraphenyl motif but with a different heterocyclic core.
Uniqueness
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine is unique due to its tetraazine ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds, making it valuable in various catalytic and material science applications.
Eigenschaften
Molekularformel |
C26H20N4 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1,3,4,6-tetraphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-30(24-19-11-4-12-20-24)26(22-15-7-2-8-16-22)28-29(25)23-17-9-3-10-18-23/h1-20H |
InChI-Schlüssel |
UGHPWAQUZDYJGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1E,2E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11705403.png)
![([(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimeth ylphenyl)phosphino)dimethylamine](/img/structure/B11705407.png)
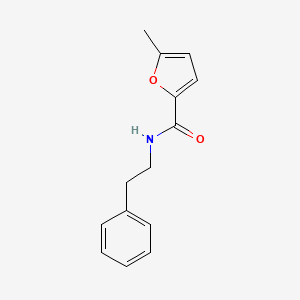
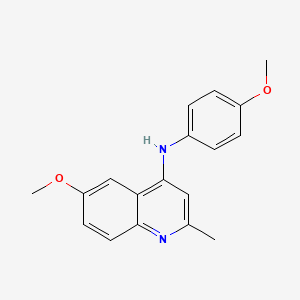
![2-Phenyl-3-[4-(3-phenylquinoxalin-2-yl)phenyl]quinoxaline](/img/structure/B11705429.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705437.png)
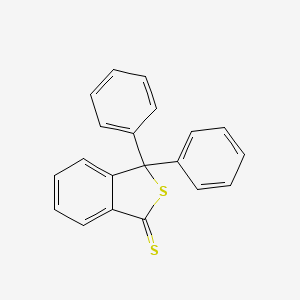
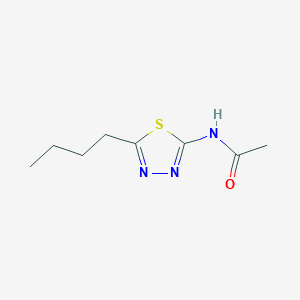
![[[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea](/img/structure/B11705454.png)
![4-Nitro-2-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B11705458.png)
![(4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705459.png)
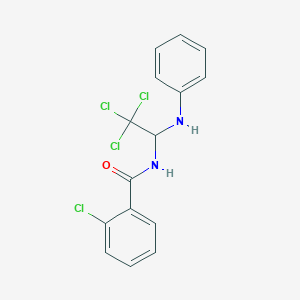
![4-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11705466.png)
![(3E)-3-{2-[4-(2-Chloroethyl)phenyl]-2-oxoethylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B11705482.png)
